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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of clinical
trials involving astatine-211 (?'!At) radiopharmaceuticals. The protocols detailed below are
based on methodologies reported in preclinical and clinical studies, offering a guide for
researchers and drug development professionals in this emerging field of targeted alpha
therapy.

Introduction to Astatine-211 in Targeted Alpha
Therapy

Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to
its optimal physical properties.[1][2][3] It has a half-life of 7.2 hours, which is long enough for
production, radiolabeling, and administration, while minimizing long-term radiation exposure to
patients.[1] 211At decays with the emission of a single alpha particle per decay, simplifying
dosimetry calculations and reducing the risk of unpredictable doses from radioactive daughter
nuclides.[1][3] The high linear energy transfer (LET) and short path length of alpha particles
(typically 50-100 um) cause dense, localized ionization, leading to highly cytotoxic double-
strand DNA breaks in targeted cancer cells with minimal damage to surrounding healthy tissue.

[4115]
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The production of 211At is primarily achieved through the 2°°Bi(a,2n)21tAt nuclear reaction in a
cyclotron.[2][6] Despite the potential of 211At, its limited availability and the complexities of its
radiochemistry have been historical challenges to its widespread clinical use.[7] However,
recent advancements in production and automated synthesis are increasing its accessibility for
clinical research.[6][8]

Current Clinical Trials with Astatine-211
Radiopharmaceuticals

Several clinical trials are underway to evaluate the safety and efficacy of various 21At-labeled
radiopharmaceuticals for different cancer indications.

[#*At]NaAt for Differentiated Thyroid Cancer

A pioneering clinical trial at Osaka University in Japan is investigating the use of sodium
astatide ([?*At]NaAt) for patients with differentiated thyroid cancer that is refractory to standard
radioiodine (*3) therapy.[1][4][9] The chemical similarity of astatine to iodine allows for its
uptake by thyroid cells via the sodium-iodide symporter (NIS).[1][3][4]

Table 1: Summary of the Phase | Clinical Trial of [?2*At]NaAt (NCT05275946)
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Parameter

Details

Trial Identifier

NCT05275946

Radiopharmaceutical

[21At]NaAt (TAH-1005)

Indication

Differentiated thyroid cancer (papillary and

follicular) refractory to standard treatment

Study Phase

Phase |

Study Design

Dose-escalation, 3+3 design

Administration

Single intravenous injection

Dose Levels

Starting at 1.25 MBqg/kg, escalating to 2.5
MBg/kg and 3.5 MBqg/kg

Primary Endpoint

Assessment of adverse events and dose-limiting
toxicities (DLTs)

Secondary Endpoints

Pharmacokinetics, absorbed dose, and

therapeutic efficacy

Patient Population

11 patients planned

Key Findings (Preliminary)

- DLTs (Grade 3 hematologic toxicity) observed
at 3.5 MBq/kg.[10] - Other adverse events
included salivary gland swelling, xerostomia,
nausea, and vomiting.[10] - Preliminary efficacy
observed with reductions in thyroglobulin levels

and stable disease in a majority of patients.[10]

211At-Labeled Monoclonal Antibodies for Hematologic

Malignancies

The Fred Hutchinson Cancer Center is conducting several early-phase clinical trials using 211At-

labeled monoclonal antibodies as part of conditioning regimens for hematopoietic cell

transplantation (HCT) in patients with advanced hematologic malignancies.[1][3] The primary

agent under investigation is 21*At-BC8-B10, an anti-CD45 monoclonal antibody.[3]
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Table 2: Summary of Clinical Trials with 211At-BC8-B10

Parameter

Details

Trial Identifier

NCT03128034

Radiopharmaceutical

211At-BC8-B10 (anti-CD45 mAb)

Indication

High-risk Acute Myeloid Leukemia (AML), Acute
Lymphoblastic Leukemia (ALL), or
Myelodysplastic Syndrome (MDS)

Study Phase

Phase I/l

Study Design

Dose-escalation

Administration

Intravenous infusion over 6-8 hours on day -7
before HCT

Conditioning Regimen

Includes fludarabine and total body irradiation
(TBI)

Primary Endpoint

Maximum tolerated dose (MTD) and regimen-

related toxicity

Secondary Endpoints

Efficacy measures

Patient Population

Up to 75 patients

[#*At]MABG for Malignant Pheochromocytoma and

Paraganglioma

A phase I clinical trial at Fukushima Medical University is evaluating meta-

astatobenzylguanidine ([2**At]MABG) for the treatment of malignant pheochromocytoma and

paraganglioma.[1][3] MABG is an analog of MIBG and targets the norepinephrine transporter.

[11]

Table 3: Summary of the Phase | Clinical Trial of [?!At]MABG
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Parameter

Details

Radiopharmaceutical

[Z1AMABG

Indication

Malignant pheochromocytoma or paraganglioma

Study Phase

Phase |

Study Design

Dose-escalation, 3+3 design

Administration

Intravenous

Dose Levels

Starting at 0.65 MBq/kg, with potential
escalation to 1.3 MBg/kg and 2.6 MBg/kg

Primary Endpoint

Toxicity

Experimental Protocols

The following sections provide detailed protocols for the production, radiolabeling, and quality

control of key astatine-211 radiopharmaceuticals.

Production and Purification of Astatine-211

Protocol 1: Cyclotron Production and Dry Distillation of 211At

o Target Preparation: A bismuth-209 target is prepared by depositing a layer of bismuth onto

an aluminum backing.[12]

e Irradiation: The bismuth target is irradiated with a 28-29 MeV alpha particle beam in a

cyclotron.[6][12] The typical irradiation time is 4 hours.[12]

e Dry Distillation:

o The irradiated target is placed in a quartz furnace.

o The furnace is heated to approximately 850°C.[6]

o A mixed gas flow of helium and oxygen containing trace moisture is passed over the

heated target to transport the evaporated 21At.[6]
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o The 211At is trapped in a PEEK or Teflon tube cooled to -3°C to -77°C.[6][13]

o The trapped 21*At is then eluted with a suitable solvent, such as chloroform or a specific
recovery solution.[13]

Synthesis and Quality Control of [***At]NaAt
Protocol 2: GMP-Compliant Production of [222At]NaAt Solution[14][6][9]

o Recovery of 211At: The trapped 211At from the dry distillation process is dissolved in 15 mL of
a recovery solution containing 1% ascorbic acid and 2.3% sodium hydrogen carbonate.[14]

[6]

o Formation of [21*At]NaAt: The solution is stirred for 1 hour in a closed system. The ascorbic
acid acts as a reducing agent to stabilize astatine in the astatide (At~) form.[14][6]

 Sterilization: The [?*At]NaAt solution is passed through a sterile 0.22 um filter into a sterile
product vial in a Grade A controlled environment.[14][9]

e Quality Control:

o

Radioactivity Measurement: The total radioactivity is measured using a dose calibrator.

o Radiochemical Purity (RCP): RCP is determined by HPLC. The RCP of [211At]NaAt should
be > 96%.[6]

o Radionuclidic Purity: Gamma-ray spectrometry is used to identify 21*At-related peaks and
ensure the absence of the long-lived impurity 21°At.[14][9]

o Bismuth Content: The concentration of the bismuth target material should be below the
detection limit (e.g., < 9 ng/mL).[14][9]

o pH: The pH of the final solution should be between 7.9 and 8.6.[14][9]

o Sterility and Endotoxin Testing: Standard tests for sterility and bacterial endotoxins must
be performed and meet specifications.[9]

Radiolabeling of Monoclonal Antibodies with #2*At
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Protocol 3: Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3-
[2*At]astatobenzoate ([21At]SAB)[15]

Synthesis of [?11At]SAB:

o A N-succinimidyl trialkylstannylbenzoate precursor is reacted with 211At in the presence of
an oxidizing agent (e.g., N-iodosuccinimide).

Conjugation to the Antibody:

o The purified [21At]SAB is then reacted with the monoclonal antibody (e.g., BC8-B10). The
reaction targets the e-amino groups of lysine residues on the antibody.

Purification: The 211At-labeled antibody is purified from unreacted components using size-
exclusion chromatography.

Quality Control:

o Radiochemical Purity: Determined by methods such as instant thin-layer chromatography
(ITLC) or HPLC.

o Immunoreactivity: The binding affinity of the radiolabeled antibody to its target antigen is
assessed using cell-based assays.

Synthesis of [**At]MABG

Protocol 4: Kit-Based Synthesis of [21At{]IMABG[11]

e Precursor: A solid-phase supported tin precursor is utilized to simplify purification and
minimize tin contamination in the final product.[16]

e Radiolabeling:
o 21IAtin a suitable solvent (e.g., methanol) is added to the resin-bound precursor.
o The reaction is allowed to proceed for a specified time (e.g., 10 minutes).

o Purification:
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o The reaction mixture is passed through a C-18 solid-phase extraction cartridge.

o Alternatively, a cation exchange resin cartridge can be used for isolation, which has been
shown to improve radiochemical yields.[11]

e Quality Control:
o Radiochemical Purity: Should be greater than 90%.[11]
o Chemical Purity: Absence of chemical impurities.

o Sterility and Apyrogenicity: The final dose must be sterile and apyrogenic.[11]

Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Double-Strand Breaks

The primary mechanism of cytotoxicity for astatine-211 is the induction of DNA double-strand
breaks (DSBs) by the emitted alpha particles.[4] This severe form of DNA damage is difficult for
cancer cells to repair and often leads to cell death.

Cell Cycle Arrest

: Deca; Alpha Particle Induces DNA Double-Strand o o
Astatine-211 (High LET) Breaks ATM Activation p53 Activation

Click to download full resolution via product page

Caption: Astatine-211 decay and subsequent DNA damage pathway.

Experimental Workflow for [>***At]NaAt Production

The following diagram illustrates the workflow for the production of [2*At]NaAt for clinical use.
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Caption: Workflow for GMP-compliant production of [2*At]NaAt.
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Dosimetry Considerations

Accurate dosimetry is crucial for targeted alpha therapy to ensure that a sufficient radiation
dose is delivered to the tumor while minimizing toxicity to normal organs. The short half-life of
21At presents challenges for imaging and dosimetry.[17] Dosimetry for 212At is often performed
by imaging the 77-92 keV polonium K X-rays emitted during its decay using SPECT/CT.[1][18]
Preclinical studies in mice are used to estimate human absorbed doses for new 211At-
radiopharmaceuticals.[19][20] For example, in a preclinical study of [?1*!At]PSMA-5, the highest
estimated absorbed dose in humans was in the kidneys.[20]

Future Perspectives

The ongoing clinical trials with astatine-211 radiopharmaceuticals are providing valuable data
on the safety and efficacy of this therapeutic modality. Future research will likely focus on
developing new targeting molecules (including small molecules, peptides, and antibodies) to
expand the range of cancers that can be treated with 212At.[5][21] Additionally, efforts to
increase the production and availability of 212At will be critical for its broader clinical
implementation.[7] The development of more stable and efficient radiolabeling chemistries will
also be a key area of investigation.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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